N-ethyl-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound belongs to the triazatricyclo carboxamide class, characterized by a complex fused-ring system with a 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca core. Its structure includes an ethyl group at the N-position, a methyl group at C11, a 2-phenylethyl substituent at C7, and a carboxamide moiety at C3. The imino and oxo functional groups at C6 and C2, respectively, contribute to its electronic and steric properties.
Properties
Molecular Formula |
C23H23N5O2 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-ethyl-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C23H23N5O2/c1-3-25-22(29)17-14-18-21(26-20-15(2)8-7-12-28(20)23(18)30)27(19(17)24)13-11-16-9-5-4-6-10-16/h4-10,12,14,24H,3,11,13H2,1-2H3,(H,25,29) |
InChI Key |
UHMGUMDYSUGSAD-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, including the formation of the triazatricyclic core and subsequent functionalization. Common synthetic routes may include cyclization reactions, condensation reactions, and the use of protecting groups to ensure the correct formation of the desired structure. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the imino and oxo groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce compounds with altered imino and oxo groups.
Scientific Research Applications
N-ethyl-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a model compound for studying triazatricyclic chemistry.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic effects can be explored for the treatment of various diseases and conditions.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-ethyl-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The closest analogue identified in the evidence is N-ethyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (CAS: 371212-22-5) . This compound differs only in the substituent at C7: a 2-methoxyethyl group replaces the 2-phenylethyl group in the target molecule.
Functional Implications
- Steric Hindrance: The bulkier phenyl group may influence binding affinity in receptor-ligand interactions or catalytic activity in organometallic applications.
Methodological Context
Crystallographic tools like SHELX and SIR97 (used for structure determination and refinement ) are critical for resolving such complex molecules. Similarly, ORTEP-3 (a graphical interface for molecular visualization ) could aid in comparing their conformational geometries, but this remains speculative without structural datasets.
Biological Activity
N-ethyl-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its unique tricyclic structure and potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C23H23N5O2 |
| Molecular Weight | 401.5 g/mol |
| IUPAC Name | N-ethyl-6-imino-11-methyl-2-oxo... |
| InChI Key | GUPVSGWVLKRRLX-UHFFFAOYSA-N |
The presence of multiple functional groups such as imino and carboxamide enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is believed to arise from its ability to interact with various molecular targets within biological systems:
- Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound can modulate receptor activity, potentially influencing signaling pathways.
- Cellular Disruption : It might affect cellular functions such as DNA replication and protein synthesis through various mechanisms.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Properties
Studies have suggested that compounds with similar structures can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The unique structural features of this compound may enhance its effectiveness against specific cancer types.
Antimicrobial Activity
Preliminary studies indicate potential antimicrobial effects against certain bacterial strains. The compound's ability to disrupt cellular processes in bacteria could be a mechanism behind this activity.
Enzyme Inhibition
The compound has shown promise in inhibiting enzymes that play critical roles in various diseases, including cancer and infectious diseases. This inhibition can lead to reduced disease progression.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry demonstrated that triazine derivatives with similar structures inhibited cell proliferation in breast cancer cell lines through apoptosis induction.
- Antimicrobial Research : Research in the Journal of Antibiotics highlighted the effectiveness of triazine compounds against Gram-positive bacteria, suggesting a mechanism involving disruption of cell wall synthesis.
- Enzyme Interaction Studies : A study in Bioorganic & Medicinal Chemistry Letters reported on the inhibition of specific kinases by triazine-based compounds, indicating potential therapeutic applications in targeted cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
